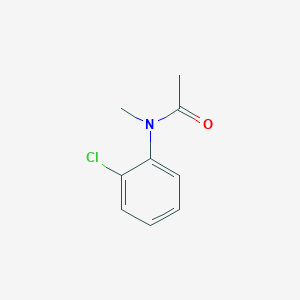

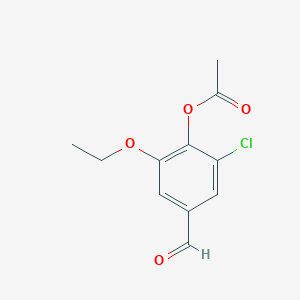

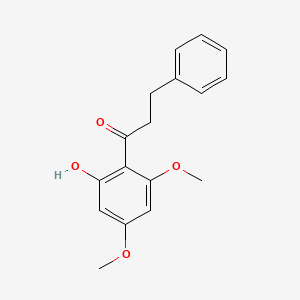

N-(2-chlorophenyl)-N-methylacetamide

Overview

Description

N-(2-chlorophenyl)-N-methylacetamide, also known as Chloroacetyl Fentanyl or CAF, is a synthetic opioid that belongs to the class of fentanyl analogs. It was first synthesized in the 1980s and has gained popularity in recent years due to its potent analgesic effects.

Scientific Research Applications

Synthesis and Derivative Research

N-(2-chlorophenyl)-N-methylacetamide is closely related to ketamine and its analogues, which have been a focus of synthetic chemistry research. Studies have explored the synthesis of ketamine and related analogues, highlighting their potential in treating depression due to their rapid antidepressant effects (Jose, Dimitrov, & Denny, 2018).

Antiviral Applications

A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has demonstrated significant antiviral and antiapoptotic effects in vitro, especially in the context of treating Japanese encephalitis. This compound has shown promising results in reducing viral load and increasing survival in virus-infected mice (Ghosh et al., 2008).

Analgesic and Anesthetic Applications

Research on low-dose ketamine, a related compound, has revealed its efficacy in managing acute postoperative pain. Studies indicate that low-dose ketamine can be effective when used as an adjunct to other analgesics, potentially improving pain management and reducing opioid-related adverse effects (Schmid, Sandler, & Katz, 1999).

Chemical Reaction Mechanisms

Studies on N-methylacetamide (NMA), a structurally similar compound, have investigated its hydrolysis kinetics and mechanisms in high-temperature water. This research provides insights into the behavior of N-substituted amides under various conditions, which could have implications for understanding the stability and reactivity of this compound derivatives (Duan, Dai, & Savage, 2010).

Novel Synthetic Routes

Innovative synthetic methods have been developed for compounds structurally related to this compound. For example, N-Methyl-2-chloroacetoacetamide, a related compound, has been used to synthesize functionalized maleimides, indicating potential for diverse applications in chemical synthesis (Yavari, Asghari, & Esmaili, 1999).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-chlorophenyl)-N-methylacetamide may also interact with various cellular targets.

Mode of Action

For instance, indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Biochemical Pathways

For example, indole derivatives have been found to affect pathways related to inflammation, viral replication, and cell proliferation .

Pharmacokinetics

Ketamine, for instance, has a bioavailability of 16-20% when administered orally, and it is primarily metabolized by CYP3A4 and CYP2B6 enzymes in the liver . These properties may provide some insight into the potential pharmacokinetics of this compound.

Result of Action

For example, certain indole derivatives have been found to inhibit viral replication and reduce inflammation .

properties

IUPAC Name |

N-(2-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDMQXUSIUGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370641 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74585-34-5 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1607441.png)